Cyclopropane, 1-(3-butenylthio)-2-ethenyl-3-methyl-
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Overview
Description
Cyclopropane, 1-(3-butenylthio)-2-ethenyl-3-methyl- is an organic compound characterized by a cyclopropane ring substituted with a 3-butenylthio group, an ethenyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropane, 1-(3-butenylthio)-2-ethenyl-3-methyl- typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of a suitable alkene with a sulfur-containing reagent under cyclopropanation conditions. The reaction conditions often include the use of a catalyst, such as a transition metal complex, and may require specific temperature and pressure settings to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Cyclopropane, 1-(3-butenylthio)-2-ethenyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group or reduce the sulfur-containing group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur-containing group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. Reactions are typically carried out in solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used, often in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as alkoxides, amines, or halides can be used in substitution reactions, with solvents like dimethyl sulfoxide or acetone.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and ethyl-substituted derivatives.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropane, 1-(3-butenylthio)-2-ethenyl-3-methyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which Cyclopropane, 1-(3-butenylthio)-2-ethenyl-3-methyl- exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfur-containing group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The cyclopropane ring may also contribute to the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane, 1-(3-butenylthio)-2-methyl-: Similar structure but lacks the ethenyl group.
Cyclopropane, 1-(3-butenylthio)-3-methyl-: Similar structure but with different substitution pattern on the cyclopropane ring.
Cyclopropane, 1-(3-butenylthio)-2-ethenyl-: Similar structure but lacks the methyl group.
Uniqueness
Cyclopropane, 1-(3-butenylthio)-2-ethenyl-3-methyl- is unique due to the presence of both ethenyl and methyl groups on the cyclopropane ring, along with the 3-butenylthio group
Properties
CAS No. |
62162-27-0 |
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Molecular Formula |
C10H16S |
Molecular Weight |
168.30 g/mol |
IUPAC Name |
1-but-3-enylsulfanyl-2-ethenyl-3-methylcyclopropane |
InChI |
InChI=1S/C10H16S/c1-4-6-7-11-10-8(3)9(10)5-2/h4-5,8-10H,1-2,6-7H2,3H3 |
InChI Key |
LGADMIDLCUTZDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C1SCCC=C)C=C |
Origin of Product |
United States |
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